3,4-Dibenzylidene-3,4-dihydrocinnoline
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Overview
Description
3,4-Dibenzylidene-3,4-dihydrocinnoline: is a heterocyclic compound with the molecular formula C₂₂H₁₆N₂ and a molecular weight of 308.38 g/mol . This compound belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridazine ring. It is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,4-Dibenzylidene-3,4-dihydrocinnoline can be synthesized through the oxidation of 3,4-dibenzylcinnoline using selenium dioxide . The reaction typically involves the following steps:
Synthesis of 3,4-Dibenzylcinnoline: This precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Oxidation: The 3,4-dibenzylcinnoline is then oxidized using selenium dioxide to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions:
3,4-Dibenzylidene-3,4-dihydrocinnoline undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of 3,4-dibenzylcinnoline.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various reagents depending on the desired substitution can be employed.
Major Products Formed:
Oxidation: this compound is formed from the oxidation of 3,4-dibenzylcinnoline.
Reduction and Substitution: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
3,4-Dibenzylidene-3,4-dihydrocinnoline is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
While specific biological and medicinal applications are not extensively documented, compounds in the cinnoline family are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities .
Industry:
In the industrial sector, this compound is used in material science research, particularly in the development of new materials with unique properties .
Mechanism of Action
Comparison with Similar Compounds
3,4-Dibenzylcinnoline: A precursor in the synthesis of 3,4-dibenzylidene-3,4-dihydrocinnoline.
3,4-Dibenzoylcinnoline: Another derivative obtained through oxidation.
Uniqueness:
This compound is unique due to its specific structure and the types of reactions it undergoes. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in research .
Properties
Molecular Formula |
C22H16N2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3Z,4E)-3,4-dibenzylidenecinnoline |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-16H/b20-15+,22-16- |
InChI Key |
NVZHTUPOYKNEDL-OHEWCHTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3N=N\C2=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=NC2=CC4=CC=CC=C4 |
Origin of Product |
United States |
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